molecular formula C10H22 B12652789 2,2,3,4,4-Pentamethylpentane CAS No. 16747-45-8

2,2,3,4,4-Pentamethylpentane

Cat. No.: B12652789
CAS No.: 16747-45-8
M. Wt: 142.28 g/mol
InChI Key: OWFKEHICSVOVAC-UHFFFAOYSA-N
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Description

2,2,3,4,4-Pentamethylpentane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, specifically a pentane derivative, characterized by the presence of five methyl groups attached to the main carbon chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,4,4-Pentamethylpentane can be synthesized through catalytic hydrogenation of specific alkenes. The double bond is typically located between the third and fourth carbons, with two methyl groups on the third carbon and three methyl groups on the fourth carbon . The reaction conditions often involve the use of a hydrogen gas atmosphere and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4-Pentamethylpentane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This compound can be oxidized to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.

    Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Substitution: Halogenation typically uses halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.

    Combustion: Requires an excess of oxygen (O₂) and an ignition source.

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Substitution: Halogenated alkanes.

    Combustion: Carbon dioxide (CO₂) and water (H₂O).

Scientific Research Applications

2,2,3,4,4-Pentamethylpentane is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,3,4,4-Pentamethylpentane involves its interactions at the molecular level. As a non-polar compound, it can dissolve non-polar substances and interact with hydrophobic regions of biological molecules. Its effects are primarily due to its physical properties, such as solubility and volatility, rather than specific chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4-Pentamethylpentane: Another isomer with a slightly different arrangement of methyl groups.

    2,2,4,4-Tetramethylpentane: Lacks one methyl group compared to 2,2,3,4,4-Pentamethylpentane.

    2,2,3,3-Tetramethylbutane: A smaller alkane with fewer carbon atoms and methyl groups.

Uniqueness

This compound is unique due to its specific branching pattern, which affects its physical and chemical properties. Its high degree of branching leads to lower boiling and melting points compared to its linear counterparts, making it useful in applications requiring volatile solvents.

Properties

CAS No.

16747-45-8

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,2,3,4,4-pentamethylpentane

InChI

InChI=1S/C10H22/c1-8(9(2,3)4)10(5,6)7/h8H,1-7H3

InChI Key

OWFKEHICSVOVAC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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